

An In-depth Technical Guide to the Spectroscopic Data of Cyclooctanol

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Compound of Interest

Compound Name: Cyclooctanol

Cat. No.: B1193912

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This technical guide provides a comprehensive overview of the key spectroscopic data for **cyclooctanol**, a cyclic alcohol of significant interest in synthetic organic chemistry and materials science. The document is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Spectroscopic Data Summary

The following sections and tables summarize the essential spectroscopic data for **cyclooctanol**, providing a quantitative basis for its identification and characterization.

Proton Nuclear Magnetic Resonance (^1H NMR) spectroscopy provides detailed information about the hydrogen atoms in a molecule. The spectrum of **cyclooctanol** is characterized by a few key signals corresponding to the different proton environments.

Table 1: ^1H NMR Spectroscopic Data for **Cyclooctanol**

Assignment	Chemical Shift (ppm)	Description
-CH-OH	3.823 - 3.837	Multiplet, corresponding to the proton attached to the carbon bearing the hydroxyl group.
-OH	2.46	Singlet, corresponding to the hydroxyl proton. The chemical shift of this peak can vary with concentration and solvent.
-CH ₂ -	1.25 - 2.03	A complex series of overlapping multiplets corresponding to the fourteen methylene protons of the cyclooctane ring.

Solvent: CDCl₃. Instrument Frequency: 89.56 MHz and 399.65 MHz have been reported.^[1]

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy is used to determine the number of non-equivalent carbon atoms in a molecule. The ¹³C NMR spectrum of **cyclooctanol** is relatively simple due to the symmetry of the molecule.

Table 2: ¹³C NMR Spectroscopic Data for **Cyclooctanol**

Assignment	Chemical Shift (ppm)
C-OH	~70-75
Ring CH ₂	~20-40

Note: Specific peak assignments for all carbon atoms can be complex due to the conformational flexibility of the eight-membered ring. The provided ranges are typical for cyclic alcohols.

Infrared (IR) spectroscopy is a powerful tool for identifying functional groups within a molecule. The IR spectrum of **cyclooctanol** clearly indicates the presence of an alcohol functional group.

Table 3: IR Spectroscopic Data for **Cyclooctanol**

Frequency (cm ⁻¹)	Vibrational Mode	Description
3500-3200	O-H stretch	Strong, broad absorption characteristic of an alcohol's hydroxyl group involved in hydrogen bonding.[2][3][4]
2960-2850	C-H stretch	Strong, sharp absorptions corresponding to the stretching of the sp ³ C-H bonds in the cyclooctane ring.[3]
1260-1050	C-O stretch	Moderate to strong absorption indicating the stretching of the carbon-oxygen single bond.[2][3]

Mass spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, which helps in determining the molecular weight and elemental composition.

Table 4: Mass Spectrometry Data for **Cyclooctanol**

m/z	Relative Intensity (%)	Assignment
128	Low	Molecular Ion $[M]^+$
110	Moderate	$[M-H_2O]^+$, loss of water
82	High	Fragmentation of the ring
68	High	Fragmentation of the ring
57	100 (Base Peak)	Fragmentation of the ring
41	High	Fragmentation of the ring

The fragmentation of **cyclooctanol** is complex due to the cyclic structure. The base peak at m/z 57 is a common feature in the mass spectra of cycloalkanes and their derivatives.^{[5][6]} The molecular ion peak is often weak for alcohols due to the ease of fragmentation.^[7]

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data presented above. Instrument parameters may need to be optimized for specific equipment.

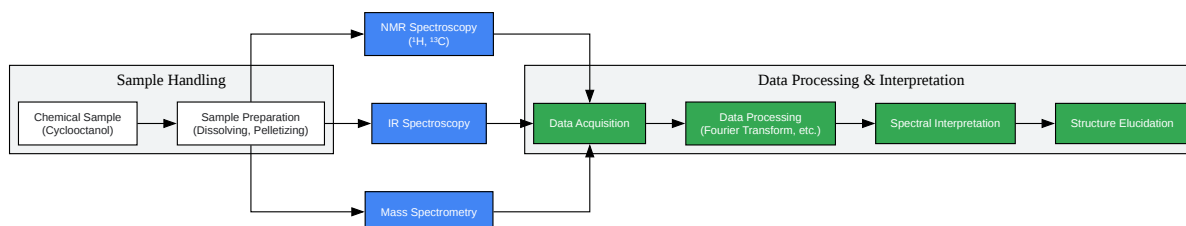
- Sample Preparation:
 - Weigh approximately 10-20 mg of **cyclooctanol** for ^1H NMR (or 20-50 mg for ^{13}C NMR) and dissolve it in approximately 0.6-0.7 mL of deuterated chloroform (CDCl_3).^[8]
 - Transfer the solution to a clean, dry 5 mm NMR tube.^[8]
 - Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
- Instrument Setup:
 - Insert the NMR tube into the spectrometer's probe.
 - Lock the spectrometer on the deuterium signal of the solvent.
 - Shim the magnetic field to achieve optimal homogeneity and resolution.
- Data Acquisition:
 - For ^1H NMR, acquire the spectrum using a standard single-pulse experiment. Typical parameters include a 90° pulse angle, a spectral width of 10-15 ppm, and a sufficient number of scans to achieve a good signal-to-noise ratio.
 - For ^{13}C NMR, use a proton-decoupled pulse sequence. A larger number of scans and a longer relaxation delay are typically required compared to ^1H NMR.
- Sample Preparation (Attenuated Total Reflectance - ATR):
 - Place a small drop of liquid **cyclooctanol** directly onto the ATR crystal.

- Alternatively, for solid samples, a small amount of the solid can be pressed firmly onto the crystal.
- Sample Preparation (KBr Pellet Method):
 - Grind a small amount of **cyclooctanol** with dry potassium bromide (KBr) powder in a mortar and pestle.
 - Press the mixture into a thin, transparent pellet using a hydraulic press.
- Data Acquisition:
 - Place the sample (ATR crystal or KBr pellet) in the IR spectrometer's sample compartment.
 - Acquire a background spectrum of the empty sample holder.
 - Acquire the sample spectrum over the range of 4000-400 cm^{-1} .
 - The final spectrum is presented as percent transmittance or absorbance versus wavenumber (cm^{-1}).
- Sample Introduction:
 - For a volatile liquid like **cyclooctanol**, direct injection via a heated probe or gas chromatography (GC-MS) is common.
 - If using GC-MS, dissolve a small amount of the sample in a suitable volatile solvent (e.g., dichloromethane or diethyl ether).
- Ionization:
 - Electron Impact (EI) is a common ionization method for this type of molecule. The standard electron energy is 70 eV.
- Data Acquisition:

- The ionized sample is introduced into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
- The detector records the abundance of ions at each mass-to-charge ratio (m/z).
- The resulting mass spectrum plots relative intensity versus m/z .

Visualizations

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound.



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Caption: Workflow for Spectroscopic Analysis of a Chemical Compound.

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